4-(Methylthio)-2-pentanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

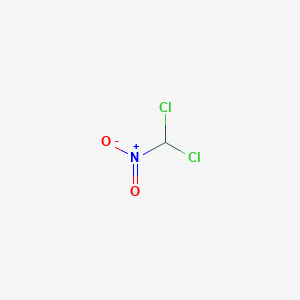

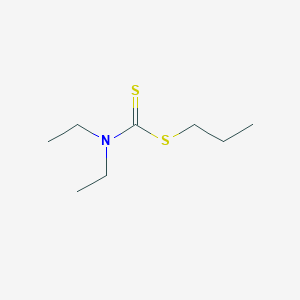

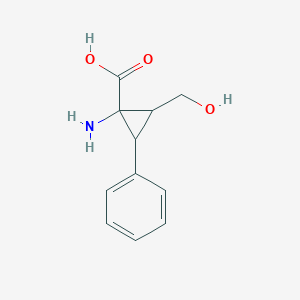

4-(Methylthio)-2-pentanone is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is also known as 4-Methylthio-2-pentanone or 4M2P. It is a colorless liquid with a strong odor, and it is soluble in water and organic solvents. The molecular formula of 4M2P is C6H12OS, and its molecular weight is 132.22 g/mol.

Wissenschaftliche Forschungsanwendungen

1. Role in Food and Beverage Industry

4-(Methylthio)-2-pentanone, also referred to as 4-mercapto-4-methyl-2-pentanone, has significant applications in the food and beverage industry. For instance, it is a key odorant in Japanese green tea (sen-cha), where its concentration is influenced by the roasting temperature of tea leaves. The quantity of this compound in sen-cha varies with the crop season, directly impacting the tea's quality (Kumazawa, Kubota, & Masuda, 2005).

2. Chemical Reactions and Formation

This compound is involved in the Maillard reaction, a chemical process crucial for flavor development in foods. A study exploring the formation of aroma compounds from ribose and cysteine during the Maillard reaction found that 4-(Methylthio)-2-pentanone's formation involves complex pathways where its carbon skeleton remains intact, originating partly from ribose and partly from cysteine (Cerny & Davidek, 2003).

3. Kinetics and Reaction Studies

Its reaction kinetics and behavior under various conditions have been extensively studied. For example, the hydrogen-deuterium exchange of cyclic beta-keto sulfides, including 1-(methylthio)-2-propanone, highlights its unique kinetic acidity compared to other ketones (Guth, Gross, & Carson, 1982). Additionally, its gas-phase reaction with OH radicals has been investigated, providing insights into atmospheric chemistry (Aschmann, Arey, & Atkinson, 2003).

4. Industrial Applications

4-(Methylthio)-2-pentanone has been utilized in various industrial applications. For example, its use in liquid-liquid extraction processes for metal ions like nickel and cadmium demonstrates its potential in waste management and resource recovery (Talebi, Teng, Norli, & Alkarkhi, 2015). It has also been used as a reagent in the solvent extraction and spectrophotometric determination of trace levels of palladium (More & Sawant, 1994).

5. Role in Organic Synthesis

In organic chemistry, it serves as a precursor or intermediate in various synthetic routes. For example, its role in the synthesis of substituted thiophenes through the Gewald reaction and its use in creating isothiocyanato derivatives for anti-inflammatory evaluations highlight its versatility in synthetic organic chemistry (Gütschow, Schröter, Kuhnle, & Eger, 1996); (Sahu, Magan, Gupta, Sondhi, Srimal, & Patnaik, 1994).

Eigenschaften

CAS-Nummer |

143764-28-7 |

|---|---|

Produktname |

4-(Methylthio)-2-pentanone |

Molekularformel |

C6H12OS |

Molekulargewicht |

132.23 g/mol |

IUPAC-Name |

4-methylsulfanylpentan-2-one |

InChI |

InChI=1S/C6H12OS/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3 |

InChI-Schlüssel |

PNJBGQMNUMZADU-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)C)SC |

Kanonische SMILES |

CC(CC(=O)C)SC |

Dichte |

0.973-0.979 |

Andere CAS-Nummern |

143764-28-7 |

Physikalische Beschreibung |

Almost colourless liquid; Pungent odou |

Piktogramme |

Irritant |

Löslichkeit |

Slightly soluble Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)

![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)